Cas no 1247659-15-9 (3-methyl-3-(thiophen-2-yl)pyrrolidine)

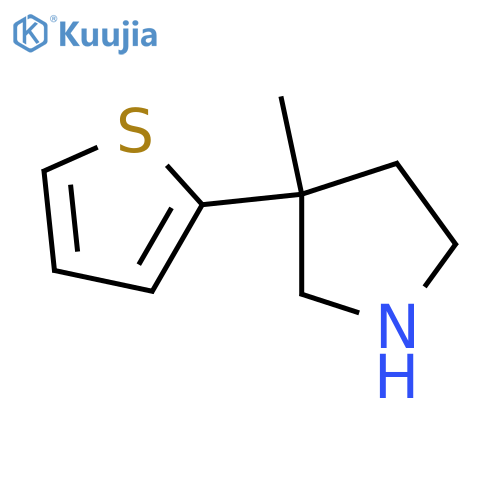

1247659-15-9 structure

商品名:3-methyl-3-(thiophen-2-yl)pyrrolidine

3-methyl-3-(thiophen-2-yl)pyrrolidine 化学的及び物理的性質

名前と識別子

-

- 3-methyl-3-(thiophen-2-yl)pyrrolidine

- 1247659-15-9

- EN300-1591680

-

- インチ: 1S/C9H13NS/c1-9(4-5-10-7-9)8-3-2-6-11-8/h2-3,6,10H,4-5,7H2,1H3

- InChIKey: BVARGGODINZOIS-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1C1(C)CNCC1

計算された属性

- せいみつぶんしりょう: 167.07687059g/mol

- どういたいしつりょう: 167.07687059g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 40.3Ų

3-methyl-3-(thiophen-2-yl)pyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1591680-5.0g |

3-methyl-3-(thiophen-2-yl)pyrrolidine |

1247659-15-9 | 5g |

$4890.0 | 2023-06-04 | ||

| Enamine | EN300-1591680-10.0g |

3-methyl-3-(thiophen-2-yl)pyrrolidine |

1247659-15-9 | 10g |

$7250.0 | 2023-06-04 | ||

| Enamine | EN300-1591680-2.5g |

3-methyl-3-(thiophen-2-yl)pyrrolidine |

1247659-15-9 | 2.5g |

$3304.0 | 2023-06-04 | ||

| Enamine | EN300-1591680-1000mg |

3-methyl-3-(thiophen-2-yl)pyrrolidine |

1247659-15-9 | 1000mg |

$1686.0 | 2023-09-23 | ||

| Enamine | EN300-1591680-0.5g |

3-methyl-3-(thiophen-2-yl)pyrrolidine |

1247659-15-9 | 0.5g |

$1619.0 | 2023-06-04 | ||

| Enamine | EN300-1591680-10000mg |

3-methyl-3-(thiophen-2-yl)pyrrolidine |

1247659-15-9 | 10000mg |

$7250.0 | 2023-09-23 | ||

| Enamine | EN300-1591680-50mg |

3-methyl-3-(thiophen-2-yl)pyrrolidine |

1247659-15-9 | 50mg |

$1417.0 | 2023-09-23 | ||

| Enamine | EN300-1591680-0.1g |

3-methyl-3-(thiophen-2-yl)pyrrolidine |

1247659-15-9 | 0.1g |

$1484.0 | 2023-06-04 | ||

| Enamine | EN300-1591680-100mg |

3-methyl-3-(thiophen-2-yl)pyrrolidine |

1247659-15-9 | 100mg |

$1484.0 | 2023-09-23 | ||

| Enamine | EN300-1591680-5000mg |

3-methyl-3-(thiophen-2-yl)pyrrolidine |

1247659-15-9 | 5000mg |

$4890.0 | 2023-09-23 |

3-methyl-3-(thiophen-2-yl)pyrrolidine 関連文献

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

1247659-15-9 (3-methyl-3-(thiophen-2-yl)pyrrolidine) 関連製品

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量